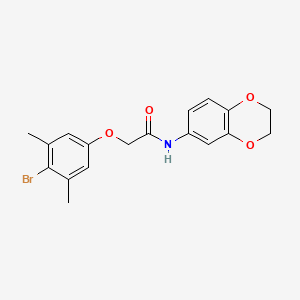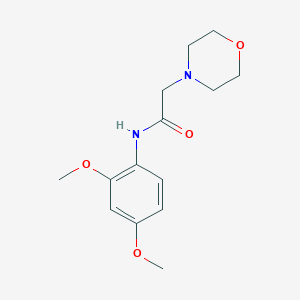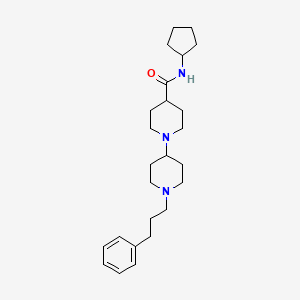![molecular formula C19H17ClN4S B4896257 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)
3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole, also known as CBPI, is a chemical compound that belongs to the family of triazinoindoles. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. It has also been found to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been found to have antioxidant activity, which may help protect cells from oxidative damage. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is a key process in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has several advantages for use in lab experiments. It is relatively easy to synthesize in large quantities, which makes it a cost-effective choice for researchers. It has also been shown to have low toxicity in animal studies, which makes it a safer choice for experimentation.
However, 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. It also has limited solubility in water, which can make it difficult to administer in certain types of experiments.
Orientations Futures
There are several future directions for research on 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole. One area of interest is in the development of 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole derivatives with improved solubility and bioavailability. Another area of research is in the identification of the specific enzymes and signaling pathways that 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole targets, which could lead to the development of more targeted therapies for cancer and inflammatory diseases. Finally, there is interest in studying the potential use of 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole in combination with other drugs or therapies to enhance its effectiveness.
Méthodes De Synthèse
The synthesis method of 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole involves the reaction of 2-chlorobenzyl chloride with propylthiourea in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized with cyanogen bromide to yield 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole. This synthesis method has been reported in the literature and has been used to produce 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole in large quantities for research purposes.
Applications De Recherche Scientifique
3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as a cancer therapy, 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes 3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-propyl-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4S/c1-2-11-24-16-10-6-4-8-14(16)17-18(24)21-19(23-22-17)25-12-13-7-3-5-9-15(13)20/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJMUPJHFPWFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol](/img/structure/B4896175.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
![5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896192.png)
![N-(4-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B4896193.png)


![N-(2,4-difluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4896218.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4896224.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B4896240.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896243.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)
